molecular formula C5H8N2 B091193 1,4-Dimethylpyrazole CAS No. 1072-68-0

1,4-Dimethylpyrazole

Cat. No. B091193
CAS RN: 1072-68-0
M. Wt: 96.13 g/mol
InChI Key: SZQCPPRPWDXLMM-UHFFFAOYSA-N
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Description

1,4-Dimethylpyrazole is a heterocyclic compound that is part of a broader class of pyrazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 1,4-dimethylpyrazole derivatives can be achieved through various methods. For instance, a practical and scalable process for the preparation of 4-amino-1,3-dimethylpyrazole hydrochloride, a related compound, involves a three-step sequence starting from methyl hydrazine and acetaldehyde dimethylacetal, resulting in a product with high chemical and isomeric purity . Another example includes the synthesis of 1,2-dimethyl-3,5-diarylpyrazolidine-4-carboxylic acid derivatives through intermolecular [3+2] cycloaddition, demonstrating the versatility of pyrazole derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often studied using X-ray crystallography. For example, the crystal and molecular structure of a 1,4-dimethylpyrazole derivative, specifically 4-p-hydroxyphenyl-3,5-dimethylpyrazole monohydrate, has been determined, revealing the importance of hydrogen bond interactions in the crystal packing9. Similarly, the structure of 1,4-dimethyl-3-(D-galacto-pentitol-1-yl)-5-(p-tolyl)pyrazole has been elucidated, showing its potential as an intermediate in the synthesis of C-nucleosides .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, forming new compounds with different properties. For instance, a novel proton transfer complex containing 3,5-dimethylpyrazole as a donor and 2,4-dinitro-1-naphthol as an acceptor has been synthesized, showcasing the ability of pyrazole derivatives to engage in charge transfer interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-dimethylpyrazole derivatives are influenced by their molecular structure. These properties can be studied using different spectroscopic techniques and theoretical calculations. For example, the Non-linear optical (NLO) behavior, first-order hyperpolarizability, dipole moment, and polarizability of a pyrazole salt were investigated using DFT studies, highlighting the potential applications of these compounds in optical materials . Additionally, the thermal stability and dynamics of a charge transfer complex involving a pyrazole derivative were analyzed using thermogravimetric and differential thermal analysis .

Scientific Research Applications

1. Application in Environmental Science and Pollution Research

  • Summary of the Application: 1,4-Dimethylpyrazole is used as a nitrification inhibitor (NI) in biochar (BC) amended agricultural fields to increase nitrogen use efficiency and reduce environmentally harmful losses of NO3 and/or N2O .
  • Methods of Application or Experimental Procedures: The sorption behavior of 1,4-Dimethylpyrazole phosphate (DMPP), a model NI, was tested on 15-month-aged soil-BC mixtures . The BC additions increased DMPP sorption to varying extents depending on BC feedstock type and pyrolysis temperature .
  • Results or Outcomes: The highest sorption was found for BC pyrolyzed at a lower temperature . BC effects on soil physico-chemical characteristics (i.e., hydrophobicity) seem to be important factors .

2. Application in Medicinal Chemistry, Drug Discovery, Agrochemistry, Coordination Chemistry, and Organometallic Chemistry

  • Summary of the Application: Pyrazoles, including 1,4-Dimethylpyrazole, have a wide range of applications in these fields . Their popularity has skyrocketed since the early 1990s .
  • Methods of Application or Experimental Procedures: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results or Outcomes: Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

1. Application in Environmental Science and Pollution Research

  • Summary of the Application: 1,4-Dimethylpyrazole is used as a nitrification inhibitor (NI) in biochar (BC) amended agricultural fields to increase nitrogen use efficiency and reduce environmentally harmful losses of NO3 and/or N2O .
  • Methods of Application or Experimental Procedures: The sorption behavior of 1,4-Dimethylpyrazole phosphate (DMPP), a model NI, was tested on 15-month-aged soil-BC mixtures . The BC additions increased DMPP sorption to varying extents depending on BC feedstock type and pyrolysis temperature .
  • Results or Outcomes: The highest sorption was found for BC pyrolyzed at a lower temperature . BC effects on soil physico-chemical characteristics (i.e., hydrophobicity) seem to be important factors .

2. Application in Medicinal Chemistry, Drug Discovery, Agrochemistry, Coordination Chemistry, and Organometallic Chemistry

  • Summary of the Application: Pyrazoles, including 1,4-Dimethylpyrazole, have a wide range of applications in these fields . Their popularity has skyrocketed since the early 1990s .
  • Methods of Application or Experimental Procedures: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results or Outcomes: Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Safety And Hazards

1,4-Dimethylpyrazole is classified as a Category 3 Flammable liquid, Category 4 Acute toxicity - Oral, and Category 1 Serious eye damage . It is harmful if swallowed and causes serious eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

1,4-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-5-3-6-7(2)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQCPPRPWDXLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147947
Record name 1,4-Dimethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethylpyrazole

CAS RN

1072-68-0
Record name 1,4-Dimethylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dimethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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